molecular formula C17H19N3O4S B2692574 ethyl 6-methyl-4-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate CAS No. 946332-41-8

ethyl 6-methyl-4-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Cat. No.: B2692574
CAS No.: 946332-41-8
M. Wt: 361.42
InChI Key: UHEMMRLFXWVJCM-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-4-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a dihydropyrimidine derivative featuring a 3-methylphenyl carbamoyl methylsulfanyl substituent at the 4-position and a methyl group at the 6-position. Dihydropyrimidines (DHPMs) are known for diverse biological activities, including antimicrobial, antifungal, and antitumor properties . This compound’s structural complexity, including the carbamoyl and sulfanyl groups, suggests unique physicochemical and pharmacological characteristics. Below, we compare it with structurally related DHPM derivatives, focusing on substituent effects, synthetic routes, and biological activities.

Properties

IUPAC Name

ethyl 6-methyl-4-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-4-24-16(22)14-11(3)18-17(23)20-15(14)25-9-13(21)19-12-7-5-6-10(2)8-12/h5-8H,4,9H2,1-3H3,(H,19,21)(H,18,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHEMMRLFXWVJCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=CC=CC(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methyl-4-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate can be achieved through a multi-component reaction. One common method involves the reaction of ethyl 6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with 3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and monochloroacetic acid in the presence of anhydrous sodium acetate in an acetic acid-acetic anhydride medium . This reaction yields the desired compound with high efficiency and purity.

Industrial Production Methods

Industrial production of this compound typically involves scaling up the aforementioned synthetic route. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-4-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol or amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 6-methyl-4-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate has shown potential in the development of new therapeutic agents. Its applications include:

  • Antiviral Activity : Research indicates that derivatives of this compound exhibit antiviral properties against various viral strains.
  • Antibacterial Properties : Studies have demonstrated efficacy against gram-positive and gram-negative bacteria, making it a candidate for antibiotic development.
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms.

Biological Research

The compound's diverse biological activities make it a valuable tool in research:

  • Enzyme Inhibition Studies : It is employed to investigate enzyme interactions and inhibition mechanisms, contributing to drug discovery efforts.
  • Receptor Binding Studies : The compound is utilized in studies aimed at understanding receptor-ligand interactions, which are crucial for the development of new drugs targeting specific pathways.

Material Science

In addition to its biological applications, this compound is explored for its potential in material science:

  • Polymer Development : The compound can serve as a building block for creating polymers with enhanced properties such as thermal stability and mechanical strength.
  • Nanomaterial Synthesis : Research is ongoing into using this compound in the synthesis of nanomaterials for various industrial applications.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on human cancer cell lines. The results indicated significant inhibition of cell growth at micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapy .

Case Study 2: Antibacterial Efficacy

Research conducted by Ahmed et al. demonstrated the antibacterial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through broth microdilution methods, showing effectiveness comparable to standard antibiotics .

Case Study 3: Material Applications

In material science research, this compound was incorporated into polymer matrices to enhance thermal properties. The resulting materials exhibited improved mechanical strength and thermal stability compared to traditional polymers .

Mechanism of Action

The mechanism of action of ethyl 6-methyl-4-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural variations in DHPM analogs occur at positions 4, 5, and 4. The table below summarizes critical differences:

Compound Name Position 4 Substituent Position 6 Substituent Position 5 Substituent Key Functional Groups References
Target compound {[(3-Methylphenyl)carbamoyl]methyl}sulfanyl Methyl Ethyl ester Carbamoyl, sulfanyl, ester
Ethyl 4-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate {[(2-Fluorophenyl)carbamoyl]methyl}sulfanyl Methyl Ethyl ester Fluorophenyl, sulfanyl, ester
Methyl 4-(4-cyanophenyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate (Compound 15) 4-Cyanophenyl Methyl Methyl ester Cyano, ester
Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate 4-Nitrophenyl Methyl Methyl ester Nitro, ester
Ethyl 2-oxo-4-phenyl-6-((2-phenylhydrazinyl)methyl)-1,2-dihydropyrimidine-5-carboxylate (15b) Phenyl Phenylhydrazinylmethyl Ethyl ester Hydrazine, ester
Ethyl 6-methyl-4-(thietan-3-yloxy)-2-oxo-1,2-dihydropyrimidine-5-carboxylate (Compound 1) Thietan-3-yloxy Methyl Ethyl ester Thioether, ester
Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 3-methylphenyl carbamoyl group is electron-donating, contrasting with electron-withdrawing substituents (e.g., nitro in , cyano in ). Such differences influence electronic density, reactivity, and intermolecular interactions (e.g., hydrogen bonding ).
  • Sulfanyl vs. Oxygen-Based Substituents : The sulfanyl group in the target compound and Compound 1 (thietan-3-yloxy ) may enhance hydrogen-bonding capacity compared to purely aromatic substituents (e.g., 4-nitrophenyl ).
  • Carbamoyl vs.

Physicochemical Properties

Melting Points and Solubility:
  • Compound 15 (4-cyanophenyl derivative): Melting point 210–211°C, indicating high crystallinity .
  • Compound 15b (hydrazine derivative): Lower crystallinity inferred from reduced elemental analysis discrepancies (C: 58.28% vs. 58.32% calculated) .
Spectroscopic Data:
  • ¹H NMR : The target compound’s 3-methylphenyl group would show aromatic protons at ~6.8–7.5 ppm, similar to the 2-fluorophenyl analog in .
  • IR : Expected carbonyl stretches (C=O at ~1700 cm⁻¹) and N–H stretches (~3300 cm⁻¹), comparable to Compound 15 .

Biological Activity

Ethyl 6-methyl-4-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a synthetic compound belonging to the dihydropyrimidine family. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. This article explores its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of dihydropyrimidine derivatives typically involves the Biginelli reaction, which combines aldehydes, urea or thiourea, and β-keto esters. The specific compound can be synthesized through a multi-step process that includes cyclocondensation and subsequent modifications to introduce the desired functional groups. The synthesis pathway not only yields the target compound but also allows for the exploration of structural variations that may enhance biological activity .

Biological Activity

The biological activity of this compound is characterized by several pharmacological effects:

Anticancer Activity

Research indicates that dihydropyrimidine derivatives possess significant anticancer properties. For instance, compounds with similar structures have demonstrated antiproliferative effects against various cancer cell lines, including human promyelocytic leukemia (HL-60) and breast cancer cells (MCF-7). The mechanism often involves the inhibition of key enzymes such as 5-lipoxygenase, which is implicated in cancer progression .

Antimicrobial Properties

Dihydropyrimidines have shown promising antibacterial and antifungal activities. Studies have reported that certain derivatives inhibit the growth of pathogenic bacteria and fungi, suggesting their potential as antimicrobial agents. The presence of specific substituents on the dihydropyrimidine scaffold can enhance these activities .

Anti-inflammatory Effects

Compounds within this class have also been evaluated for anti-inflammatory properties. In vivo studies using models of inflammation demonstrated that certain derivatives significantly reduce inflammation markers, indicating their potential use in treating inflammatory diseases .

Case Studies

  • Antiproliferative Activity : A study evaluated the antiproliferative effects of various dihydropyrimidine derivatives on HL-60 cells. The results showed that specific modifications at the 4-position significantly enhanced cytotoxicity compared to standard treatments .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of synthesized dihydropyrimidines against common bacterial strains. Results indicated substantial inhibition zones in agar diffusion assays, highlighting their potential as new antimicrobial agents .
  • In Vivo Anti-inflammatory Study : A series of thio-dihydropyrimidines were tested for anti-inflammatory activity in mouse models. Compounds exhibited significant reductions in paw edema and writhing responses compared to control groups, suggesting effective anti-inflammatory properties .

Data Tables

The following table summarizes key biological activities associated with this compound and related compounds.

Activity Type Tested Compound IC50/Effect Reference
AnticancerEthyl 6-methyl derivativeIC50 = 10 µM on HL-60 cells
AntimicrobialDihydropyrimidine analogsZone of inhibition > 15 mm
Anti-inflammatoryThio-dihydropyrimidines100% inhibition at 100 mg/kg b.w

Q & A

Q. What are the standard synthetic routes for preparing ethyl 6-methyl-4-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate?

The compound can be synthesized via a modified Biginelli reaction, which involves a one-pot condensation of thiourea derivatives, β-keto esters, and substituted aldehydes under acidic conditions. For example, cyclization of ethyl acetoacetate with 3-methylphenyl carbamoylmethyl sulfanyl groups in the presence of HCl or acetic acid as a catalyst can yield the target molecule . Reaction optimization typically includes temperature control (80–100°C) and solvent selection (e.g., ethanol or acetic acid).

Q. How is structural characterization performed for this compound?

Key techniques include:

  • X-ray crystallography to resolve molecular conformation and hydrogen-bonding networks (e.g., as demonstrated for related dihydropyrimidine derivatives) .
  • Spectroscopic methods :
  • ¹H/¹³C NMR for confirming substituent positions and ring saturation.
  • FT-IR to identify carbonyl (C=O) and thiol (S-H) functional groups.
  • Mass spectrometry (ESI-MS or HRMS) for molecular weight validation .

Q. What solvent systems are recommended for purification?

Column chromatography using silica gel with ethyl acetate/hexane gradients (e.g., 30:70 to 50:50) is effective. Recrystallization from ethanol or methanol can improve purity (>95%) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for this compound?

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict optimal catalysts, solvents, and temperatures. For instance, ICReDD’s integrated computational-experimental workflow uses transition-state modeling to reduce trial-and-error experimentation .

Q. What strategies address regioselectivity challenges during synthesis?

Regioselectivity in cyclization steps can be controlled by:

  • Steric effects : Bulky substituents on the aldehyde component direct ring closure.
  • Catalyst design : Lewis acids like ZnCl₂ or BF₃·Et₂O enhance selectivity for the 1,4-dihydropyrimidine scaffold .

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved?

Comparative analysis with structurally analogous compounds (e.g., ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) and 2D NMR techniques (COSY, HSQC) can clarify ambiguous signals .

Q. What in vitro assays evaluate its antibacterial potential?

  • MIC determination : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth dilution methods.
  • Time-kill kinetics : Assess bactericidal activity at 2× MIC concentrations .

Q. How does X-ray crystallography inform structure-activity relationships (SAR)?

Crystal structure data (e.g., torsion angles, hydrogen-bonding motifs) reveal how substituents influence molecular packing and interactions with biological targets. For example, the 3-methylphenyl group may enhance hydrophobic binding in enzyme pockets .

Methodological & Safety Considerations

Q. What safety protocols are critical for handling intermediates like 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine?

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact.
  • Segregate halogenated waste and dispose via certified hazardous waste services .

Q. How can synthetic methods be validated for reproducibility?

Implement feedback loops where experimental data (e.g., yields, purity) are cross-validated with computational predictions (e.g., reaction feasibility scores from cheminformatics tools) .

Q. What mechanistic studies probe reaction pathways?

  • Isotopic labeling : Use deuterated solvents (e.g., D₂O) to trace proton transfer steps.
  • Kinetic profiling : Monitor intermediate formation via in-situ IR or HPLC .

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